Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)
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Overview
Description
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is a phosphorescent organometallic iridium complex. This compound is known for its use as a dopant in organic light-emitting diodes (OLEDs) and white organic light-emitting diodes (WOLEDs) . The compound’s unique structure allows it to emit light efficiently, making it valuable in the field of optoelectronics.
Preparation Methods
The synthesis of Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 2-phenylbenzothiazole and acetylacetone under specific conditions . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can convert the iridium complex to lower oxidation states.
Substitution: The acetylacetonato ligand can be substituted with other ligands, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) has several scientific research applications:
Chemistry: Used as a dopant in OLEDs and WOLEDs, enhancing their efficiency and stability.
Medicine: Investigated for use in photodynamic therapy, where its light-emitting properties can be harnessed to target cancer cells.
Industry: Employed in the development of advanced display technologies and lighting solutions.
Mechanism of Action
The compound exerts its effects through its phosphorescent properties. When excited by an external energy source, the iridium complex emits light as it returns to its ground state. This emission is due to the transition of electrons between different energy levels within the iridium complex. The molecular targets and pathways involved include the interaction of the iridium complex with light and its subsequent emission of photons .
Comparison with Similar Compounds
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is unique due to its specific ligand structure, which provides efficient light emission. Similar compounds include:
Bis(2-phenylbenzothiazole-C2,N)-bis(acetonitrile)iridium(III): Another iridium complex with different ligands, used in similar applications.
Bis(2,5-diphenyloxazole-C2,N)(acetylacetonato)iridium(III): A related compound with different ligands, also used in optoelectronics.
These compounds share similar applications but differ in their ligand structures, which can affect their efficiency and stability in various applications.
Properties
Molecular Formula |
C31H24IrN2O2S2-2 |
---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+; |
InChI Key |
QAZSVFNPMCBPKG-NKZKMTPJSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Origin of Product |
United States |
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